4-Bromo-2-(cyclobutylmethoxy)pyridine
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Overview
Description
4-Bromo-2-(cyclobutylmethoxy)pyridine: is an organic compound with the molecular formula C10H12BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position and a cyclobutylmethoxy group at the 2-position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxypyridine.
Bromination: The hydroxypyridine undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Cyclobutylmethoxy Group Introduction: The brominated intermediate is then reacted with cyclobutylmethanol in the presence of a base like potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(cyclobutylmethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 4-Bromo-2-(cyclobutylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: While specific biological applications of this compound are not well-documented, pyridine derivatives are known for their biological activity. They can serve as building blocks for pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclobutylmethoxy)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid.
Comparison with Similar Compounds
4-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
2-Bromo-4-(cyclobutylmethoxy)pyridine: Bromine and cyclobutylmethoxy groups are swapped in positions.
4-Chloro-2-(cyclobutylmethoxy)pyridine: Chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2-(cyclobutylmethoxy)pyridine is unique due to the presence of both a bromine atom and a cyclobutylmethoxy group, which can influence its reactivity and potential applications. The cyclobutylmethoxy group adds steric bulk and can affect the compound’s electronic properties, making it distinct from other pyridine derivatives.
Properties
IUPAC Name |
4-bromo-2-(cyclobutylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNCLMKHYYZKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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